

# In-Depth Technical Guide: 2-Butoxyphenylboronic Acid (CAS: 91129-69-0)

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## Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butoxyphenylboronic acid**, a versatile reagent in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with experimental procedures, and safety information.

## Core Properties and Specifications

**2-Butoxyphenylboronic acid** is a white to off-white crystalline powder.<sup>[1]</sup> It is an organoboron compound recognized for its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of **2-Butoxyphenylboronic Acid**

Property	Value	Reference
CAS Number	91129-69-0	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>3</sub>	[1][2]
Molecular Weight	194.04 g/mol	[1][2]
Melting Point	69 - 73 °C	[1][3]
Boiling Point (Predicted)	351.8 ± 44.0 °C	[3]
Density (Predicted)	1.08 ± 0.1 g/cm <sup>3</sup>	[3]
pKa (Predicted)	8.59 ± 0.53	[3]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water.	[4]

## Synthesis and Purification

The synthesis of arylboronic acids, such as **2-Butoxyphenylboronic acid**, is commonly achieved through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate.

## Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a general method adaptable for the synthesis of **2-Butoxyphenylboronic acid**, starting from 2-bromo-1-butoxybenzene.

Materials:

- 2-bromo-1-butoxybenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate

- A crystal of iodine (as initiator)
- 1 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
  - Add a crystal of iodine.
  - Add a solution of 2-bromo-1-butoxybenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
  - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
  - Cool the Grignard solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
  - Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent while stirring vigorously. Maintain the temperature below  $-70\text{ }^{\circ}\text{C}$  during the addition.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
  - Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.
  - Separate the organic layer, and extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude **2-Butoxyphenylboronic acid**.

## Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **2-Butoxyphenylboronic acid**
- A suitable solvent system (e.g., hot water, ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

- Dissolve the crude product in a minimum amount of the hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Applications in Research and Development

**2-Butoxyphenylboronic acid** is a key building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in

the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.  
[5]

#### Experimental Protocol: General Suzuki-Miyaura Coupling

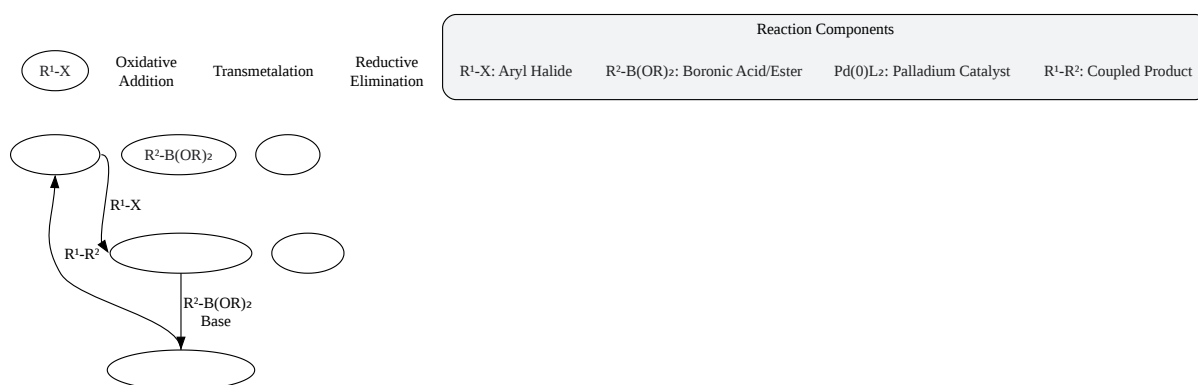
##### Materials:

- **2-Butoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, or Pd<sub>2</sub>(dba)<sub>3</sub>)
- Phosphine ligand (if required by the catalyst, e.g., PPh<sub>3</sub>, PCy<sub>3</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)
- Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

##### Procedure:

- In a reaction vessel, combine **2-Butoxyphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Add the palladium catalyst (typically 1-5 mol%) and the ligand, if necessary.
- Heat the reaction mixture to the desired temperature (often 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.



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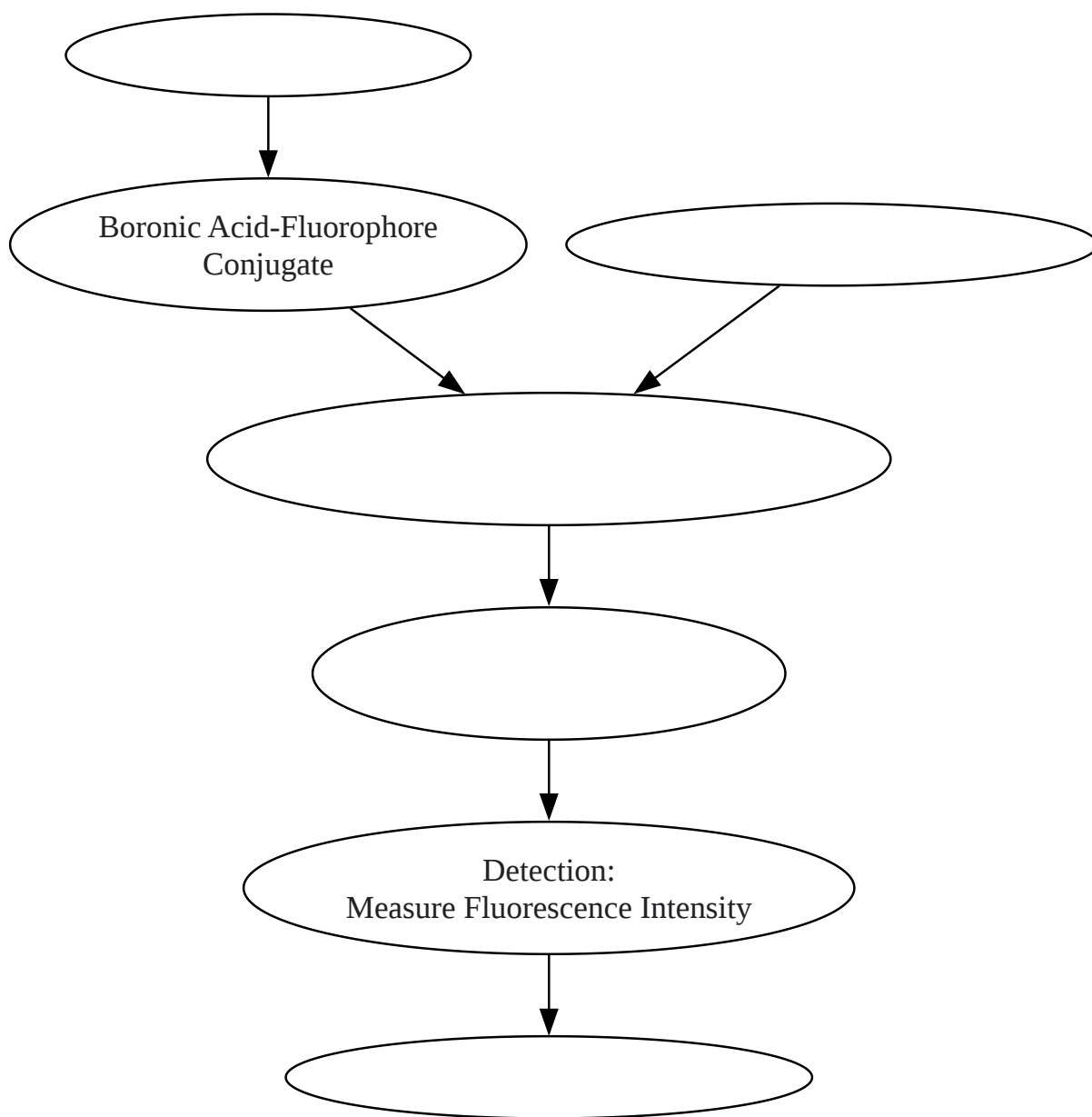
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Chemical Sensors

Boronic acids are known to interact with diols to form stable cyclic esters. This property is exploited in the development of chemical sensors, particularly for the detection of saccharides like glucose. **2-Butoxyphenylboronic acid** can be incorporated into sensor systems where its binding to a diol analyte triggers a detectable signal, such as a change in fluorescence or color.

### Experimental Workflow: Boronic Acid-Based Fluorescent Sensor

This workflow describes the general principle of a fluorescent sensor for diol detection.



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Workflow of a boronic acid-based fluorescent sensor.

## Drug Discovery

The unique chemical properties of boronic acids have made them valuable in drug discovery.<sup>[6]</sup> They can act as enzyme inhibitors by forming covalent bonds with active site residues. The butoxy group in **2-butoxyphenylboronic acid** can influence the compound's lipophilicity and binding interactions, making it a useful fragment for designing new therapeutic agents.

## Safety and Handling

While specific safety data for **2-butoxyphenylboronic acid** is not extensively published, data for similar arylboronic acids can provide guidance. It is recommended to handle this compound with the standard precautions for laboratory chemicals.

### General Safety Precautions:

- Skin and Eye Contact: May cause skin and serious eye irritation.<sup>[7]</sup> Wear protective gloves, clothing, and eye/face protection.<sup>[7]</sup>
- Inhalation: May cause respiratory irritation.<sup>[7]</sup> Use only in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

## Spectroscopic Data

While a specific, publicly available, and fully assigned spectrum for **2-Butoxyphenylboronic acid** is not readily found, the expected spectral characteristics can be inferred from similar compounds like 2-methoxyphenylboronic acid and phenylboronic acid.

- <sup>1</sup>H NMR: The spectrum would be expected to show signals for the aromatic protons (in the range of ~7.0-8.0 ppm), the butoxy group protons (a triplet for the -OCH<sub>2</sub>- protons around 4.0 ppm, and multiplets for the other methylene groups and a terminal methyl group between ~0.9-1.8 ppm), and a broad singlet for the B(OH)<sub>2</sub> protons which may be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift, and signals for the four distinct carbons of the butoxy group.



- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.04 g/mol ).

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